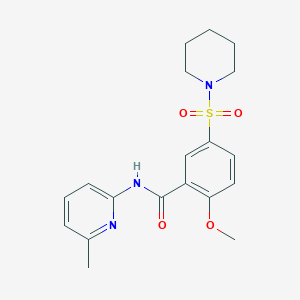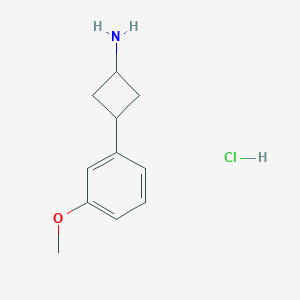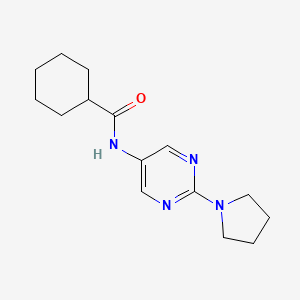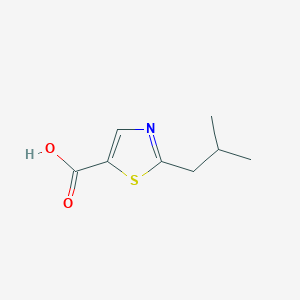
2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide is a synthetic organic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a methoxy group, a methylpyridinyl group, and a piperidinylsulfonyl group attached to a benzamide core. Its unique structure makes it a potential candidate for various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methylpyridinyl Group: The methylpyridinyl group can be attached through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzamide core.
Incorporation of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group can be introduced through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzamide moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-tubercular agent, exhibiting significant activity against Mycobacterium tuberculosis.
Biological Studies: It has been evaluated for its cytotoxicity on human embryonic kidney cells, indicating its non-toxic nature.
Chemical Research: The compound’s unique structure makes it a valuable candidate for studying molecular interactions and docking studies.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical processes within the bacterial cells. The exact molecular targets and pathways are still under investigation, but docking studies have revealed its potential binding sites and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Substituted Benzamides: Compounds with similar benzamide cores but different substituents.
Pyridinyl Derivatives: Compounds with pyridinyl groups attached to various cores.
Sulfonyl Piperidines: Compounds with piperidinylsulfonyl groups attached to different aromatic systems.
Uniqueness
2-methoxy-N-(6-methylpyridin-2-yl)-5-(piperidin-1-ylsulfonyl)benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its methoxy, methylpyridinyl, and piperidinylsulfonyl groups contribute to its distinct reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-N-(6-methylpyridin-2-yl)-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-14-7-6-8-18(20-14)21-19(23)16-13-15(9-10-17(16)26-2)27(24,25)22-11-4-3-5-12-22/h6-10,13H,3-5,11-12H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVOTSBBVNNURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2511486.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B2511487.png)


![2,6-difluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2511491.png)
![4-Methoxy-1-methyl-5-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2511493.png)


![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/new.no-structure.jpg)
![1-Iodo-3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2511501.png)


